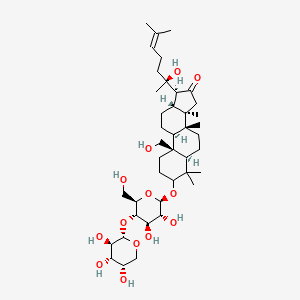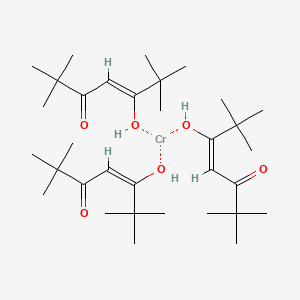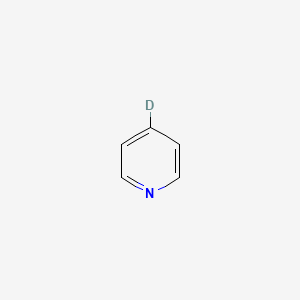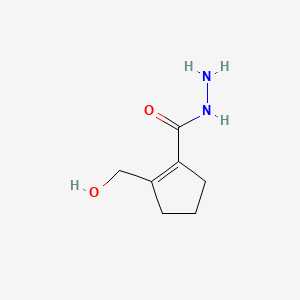
BACOSIDE A
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Bacoside A involves a mixture of Bacoside A3, Bacopasaponin C, Bacopaside II, and Bacopaside X . The aglycones and their derivatives showed better binding affinity and good CNS drug-like properties, were well absorbed through the intestines and had good blood brain barrier (BBB) penetration .Wissenschaftliche Forschungsanwendungen
- Bacoside A has been traditionally used in Ayurvedic medicine to enhance cognitive functions and improve memory . It is believed to promote neuronal communication, protect against oxidative stress, and support overall brain health.
- Bacoside A exhibits potent antioxidant properties, helping to neutralize free radicals and reduce oxidative damage in cells .
- Studies indicate that Bacoside A protects the gastric mucosa, reducing the risk of ulcers and promoting healing .
Cognitive Enhancement and Memory Improvement
Antioxidant Activity
Anti-Ulcer and Gastroprotective Properties
Potential Anti-Cancer Activity
Wirkmechanismus
Bacoside A has been found to have neuroprotective effects. The mechanism involved in neuroprotection from bacoside is an increment of antioxidant properties or detoxing and merging of free radical scavenging ions of metal . It also regulates the levels of different neurotransmitters in the brain . Bacoside A has been implicated in memory and cognition .
Zukünftige Richtungen
The future direction of Bacoside A research is likely to focus on its pharmaceutical applications, particularly its potential to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . There is also interest in enhancing the production of Bacoside A using various biotechnological approaches .
Eigenschaften
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCTWIIDXXXXAR-CYGHALRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@@H]1[C@H]2CC[C@H]3[C@]([C@@]2(CC1=O)C)(CC[C@@H]4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bacoside A | |
CAS RN |
11028-00-5 | |
| Record name | Bacoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011028005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the chemical nature of Bacoside A?
A1: Bacoside A is not a single compound but a complex mixture of saponins. [] The most significant constituents identified are bacoside A3, bacopaside II, the jujubogenin isomer of bacopasaponin C (bacopaside X), and bacopasaponin C. [, ]
Q2: Is there information available on the molecular formula and weight of the individual constituents of Bacoside A?
A2: While the provided research papers discuss the separation and analysis of Bacoside A components, they don't explicitly state the molecular formula or weight of each individual constituent.
Q3: How stable is Bacoside A under different storage conditions?
A3: Studies indicate that Bacopa monnieri plant material, the source of Bacoside A, is richer in saponin content when stored under long-term conditions (30°C and 65% RH) compared to accelerated (40°C and 75% RH) or real-time conditions. [] This suggests that cooler temperatures and controlled humidity could be beneficial for preserving Bacoside A content.
Q4: What formulation strategies have been explored to enhance Bacoside A's solubility and bioavailability?
A4: Research suggests that Bacoside A's poor solubility hinders its bioavailability. Scientists have investigated Self Nanoemulsifying Drug Delivery Systems (SNEDDS) to overcome this limitation. These systems, composed of oils, surfactants, and co-surfactants, demonstrated improved drug release and diffusion rates in in vitro and ex vivo studies, respectively. []
Q5: Have researchers explored proniosomes as a potential delivery system for Bacoside A?
A5: Yes, studies have investigated the use of proniosomes, a specialized drug delivery system, to enhance the therapeutic efficacy of Bacoside A. Results indicate that bacoside A-loaded proniosomes provided sustained drug release, offering potential benefits for protecting Blood-Brain Barrier integrity. []
Q6: What is the primary mechanism of action of Bacoside A in the brain?
A6: While the exact mechanism is still under investigation, research suggests that Bacoside A, or its metabolites, might exert neuroprotective effects through several pathways. These include:
- Regulation of Neurotransmitter Systems: Bacoside A components have shown binding affinity towards muscarinic M1 and serotonin 5-HT2A receptors in vitro. These receptors are implicated in memory and cognitive function. []
- Antioxidant Activity: Bacoside A demonstrates antioxidant properties by scavenging free radicals, suppressing lipid peroxidation, and activating antioxidant enzymes in the brain. [, ]
- Modulation of Notch Signaling: In glioblastoma cell lines, Bacoside A induced cell cycle arrest and apoptosis, potentially by influencing the Notch signaling pathway. []
Q7: How does Bacoside A impact the Blood-Brain Barrier (BBB)?
A7: Research indicates Bacoside A may help preserve the integrity of the BBB, a critical barrier that regulates the passage of substances into the brain. Animal studies show that Bacoside A treatment reduces Evan's Blue dye extravasation into the brain, indicating minimized BBB disruption. This protective effect is potentially linked to increased expression of the tight junction protein occludin and the antioxidant response factor Nrf2. []
Q8: Does Bacoside A interact with drug-metabolizing enzymes or drug transporters?
A8: The provided research doesn't provide specific details on the interaction of Bacoside A with drug-metabolizing enzymes or drug transporters. This aspect requires further investigation.
Q9: What are the potential therapeutic applications of Bacoside A supported by scientific evidence?
A9: Based on preclinical studies, Bacoside A shows potential in the following areas:
- Cognitive Enhancement: Traditionally used for memory enhancement, Bacoside A has shown positive effects in animal models, supporting its potential for improving cognitive function. [, ]
- Neuroprotection: Bacoside A exhibits neuroprotective properties in various models, including those related to oxidative stress, cigarette smoke exposure, and morphine withdrawal. [, , ]
- Anti-inflammatory and Wound Healing: Studies suggest that Bacoside A may reduce inflammation and promote wound healing, potentially by modulating the expression of transforming growth factor beta-1 (TGF-β1). []
Q10: Are there clinical trials on Bacoside A?
A10: The provided research papers mainly focus on preclinical studies. While they highlight the therapeutic potential of Bacoside A, further research, including clinical trials, is necessary to confirm these findings in humans.
Q11: Are there any known instances of resistance to Bacoside A?
A11: The provided research papers do not discuss any specific mechanisms of resistance to Bacoside A. Further research is needed to explore this aspect.
Q12: What analytical techniques are commonly employed for the quantification and standardization of Bacoside A?
A12: Various chromatographic techniques are used to analyze Bacoside A and its components:
- High-Performance Thin-Layer Chromatography (HPTLC): This method is widely used for qualitative and quantitative analysis of Bacoside A in plant material and formulations. [, , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for separating and quantifying Bacoside A components. [, , , , , ]
- Supercritical Fluid Chromatography (SFC): SFC has been explored as a more environmentally friendly alternative for separating and analyzing Bacoside A constituents. []
Q13: How can the quality of Bacopa monnieri extracts and formulations be assured?
A13: Quality control measures for Bacopa monnieri products typically include:
- Standardization: Quantifying specific marker compounds, primarily Bacoside A and its components, using validated analytical methods like HPTLC or HPLC. [, , , , ]
- Stability Testing: Assessing the stability of Bacoside A content under various storage conditions to determine shelf life and ensure product quality over time. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)

![[(3aR,4R,4aS,8R,8aR,9aS)-4-acetyloxy-5,8a-dimethyl-3-methylidene-2-oxo-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-8-yl] acetate](/img/structure/B576751.png)









